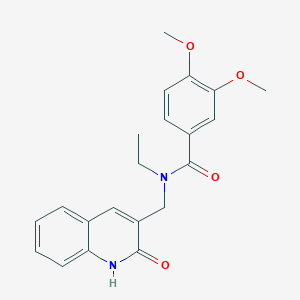
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ANAVEX2-73, is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders.
Mécanisme D'action
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a sigma-1 receptor agonist, which is a chaperone protein that plays a crucial role in neuroprotection and neuroplasticity. It also modulates the muscarinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. This compound also reduces oxidative stress and inflammation, which are common features of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, this compound has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Orientations Futures
For research include investigating its potential therapeutic effects on other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing new analogs with improved potency and selectivity for the sigma-1 receptor.
In conclusion, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves modulating the sigma-1 receptor and muscarinic acetylcholine receptor, leading to improved cognitive function, neuroprotection, and reduced oxidative stress and inflammation. While this compound has some limitations, it has several advantages for lab experiments, and future research directions include evaluating its safety and efficacy in humans and developing new analogs with improved potency and selectivity.
Méthodes De Synthèse
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with 4-aminobutanamide. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and depression. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection in preclinical studies.
Propriétés
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWVFBXYCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)





![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)
